molecular formula C9H10OS2 B2908121 Methyl 4-methoxybenzenecarbodithioate CAS No. 5874-09-9

Methyl 4-methoxybenzenecarbodithioate

Cat. No.: B2908121
CAS No.: 5874-09-9
M. Wt: 198.3
InChI Key: FPQSDIPVCHRBLP-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzenecarbodithioate is an organic compound with the molecular formula C9H10OS2 It is known for its unique chemical structure, which includes a methoxy group attached to a benzene ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxybenzenecarbodithioate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium hydrosulfide, followed by methylation using methyl iodide. The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxybenzenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbodithioate groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 4-methoxybenzenecarbodithioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 4-methoxybenzenecarbodithioate involves its interaction with molecular targets through its reactive functional groups. The methoxy and carbodithioate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzenecarbodithioate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 4-ethoxybenzenecarbodithioate: Similar structure but with an ethoxy group instead of a methoxy group.

    Methyl 4-methylbenzenecarbodithioate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: Methyl 4-methoxybenzenecarbodithioate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and research.

Properties

IUPAC Name

methyl 4-methoxybenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQSDIPVCHRBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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